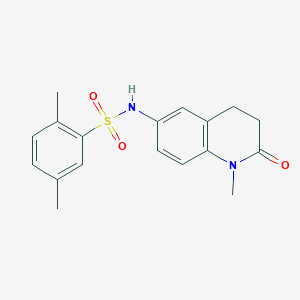

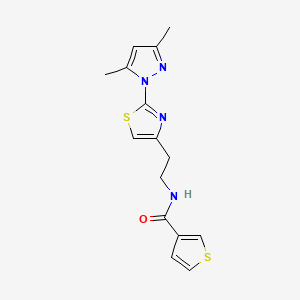

![molecular formula C13H11NO4 B2396831 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid CAS No. 312289-59-1](/img/structure/B2396831.png)

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan derivatives, such as the one you mentioned, are important in various fields including pharmaceuticals and materials science . They can be derived from biomass components with functional groups .

Synthesis Analysis

The synthesis of furan derivatives often involves catalytic reactions and various chemical routes . For instance, the protodeboronation of alkyl boronic esters has been reported .Molecular Structure Analysis

The molecular structure of furan derivatives can be complex. For example, 3-methylfuran-2-carbonyl chloride has a molecular weight of 144.56 .Chemical Reactions Analysis

Furan derivatives undergo various reactions. For instance, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents . Also, the transformation of furanic platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) has been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives depend on the specific compound. For example, 3-methylfuran-2-carbonyl chloride has a melting point of 18.5-19.5°C and a flash point of 88°C .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The compound can be used in the Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can be used in the protodeboronation process , which is a key step in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Valorization of Biomass-Derived Furfurals

The compound can be used in the valorization of biomass-derived furfurals . This process involves the synthesis of a variety of derivatives using different catalysts, reagents, and reaction conditions .

TrkA Inhibition

The compound is a TrkA inhibitor , which can promote motor functional regeneration of recurrent laryngeal nerve by suppression of sensory nerve regeneration .

Mecanismo De Acción

The mechanism of action of furan derivatives can vary depending on the specific compound and reaction. For example, in the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol, protonation at the furan 3- or 5-position with a subsequent attack of methanol on the carbonyl group that was formed followed by an acetal cleavage has been suggested .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(5-methylfuran-2-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-5-6-11(18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIAQNBEHLQRMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyrimidine;hydrochloride](/img/structure/B2396754.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid](/img/structure/B2396759.png)

![2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2396765.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2396768.png)

![N-(4-fluorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2396770.png)